6-Bromo-4-fluoroisoindolin-1-one
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Overview
Description
6-Bromo-4-fluoroisoindolin-1-one is a chemical compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 g/mol . It belongs to the class of isoindolinones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoroisoindolin-1-one typically involves the reaction of 4-fluoroaniline with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the isoindolinone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
6-Bromo-4-fluoroisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoroisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
6-Bromoisoindolin-1-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoroisoindolin-1-one: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness: 6-Bromo-4-fluoroisoindolin-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrFNO/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3H2,(H,11,12) |
InChI Key |
XZNOSJKVWOCYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2F)Br)C(=O)N1 |
Origin of Product |
United States |
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